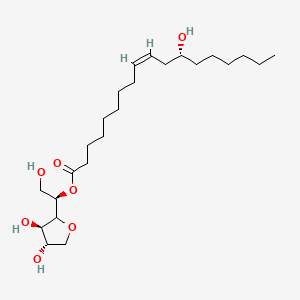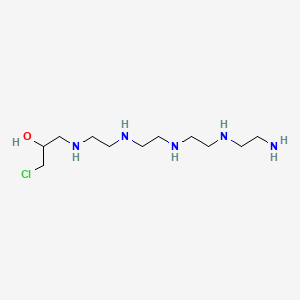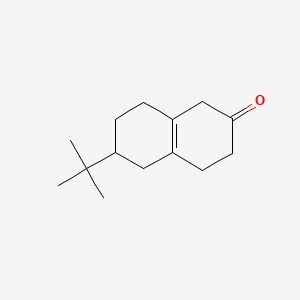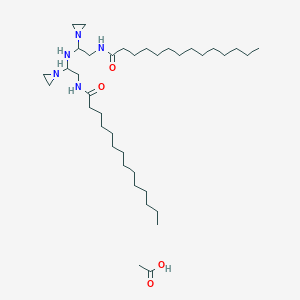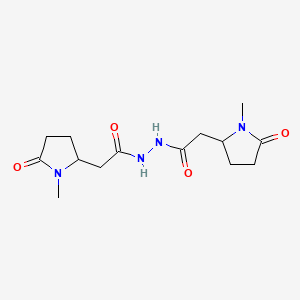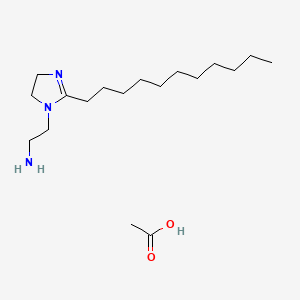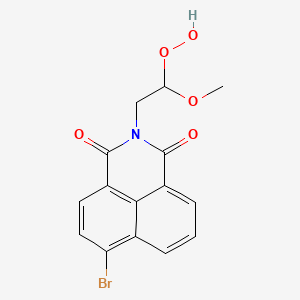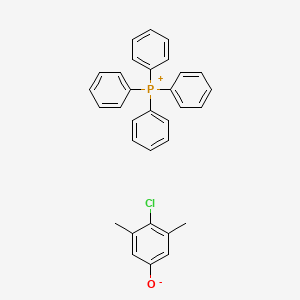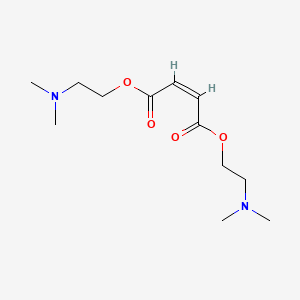
2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- is an organic compound with the molecular formula C9H6ClNO2S. This compound is characterized by the presence of a nitrile group, a chloro group, and a phenylsulfonyl group attached to a propenenitrile backbone. It is a stereoisomer with the (Z)-configuration, indicating the specific spatial arrangement of its substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylsulfonyl chloride and propenenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.
Applications De Recherche Scientifique
2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with proteins, altering their structure and function, which can have downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (E)-: The (E)-isomer of the compound, which has a different spatial arrangement of substituents.
Phenyl-(2-cyano-2-chlorovinyl)sulfone: A compound with a similar structure but different functional groups.
Uniqueness
2-Propenenitrile, 2-chloro-3-(phenylsulfonyl)-, (Z)- is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This stereoisomerism can result in different biological and chemical properties compared to its (E)-isomer and other similar compounds.
Propriétés
Numéro CAS |
83285-28-3 |
|---|---|
Formule moléculaire |
C9H6ClNO2S |
Poids moléculaire |
227.67 g/mol |
Nom IUPAC |
(Z)-3-(benzenesulfonyl)-2-chloroprop-2-enenitrile |
InChI |
InChI=1S/C9H6ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,7H/b8-7- |
Clé InChI |
ZIZQOIFYBUUDKK-FPLPWBNLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)S(=O)(=O)/C=C(/C#N)\Cl |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C=C(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
